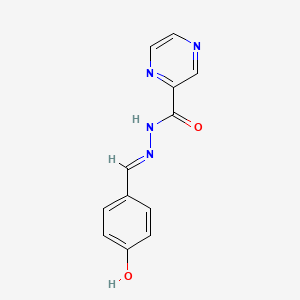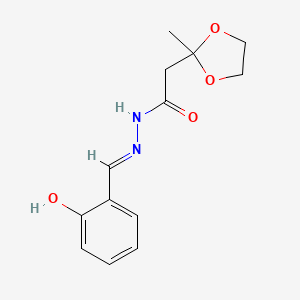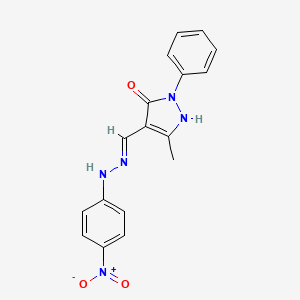![molecular formula C16H11BrN2O B3721882 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721882.png)
2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone
描述
2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied for its potential applications in the field of medicinal chemistry.
科学研究应用
2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to the treatment of Parkinson's disease.
作用机制
The mechanism of action of 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The inhibition of amyloid-beta peptide aggregation by 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone is thought to be due to its ability to bind to the amyloid-beta peptide and prevent its aggregation. The neuroprotective effects of 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone in Parkinson's disease are thought to be due to its ability to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells, leading to apoptosis. 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has also been shown to increase the levels of intracellular calcium, leading to the activation of apoptotic pathways. In addition, 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
实验室实验的优点和局限性
One advantage of using 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its ability to inhibit amyloid-beta peptide aggregation, which makes it a potential candidate for the treatment of Alzheimer's disease. However, one limitation of using 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone. One direction is to further explore its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and solubility. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the development of 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone-based drugs for clinical use is an important future direction.
属性
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-12-8-5-11(6-9-12)7-10-15-18-14-4-2-1-3-13(14)16(20)19-15/h1-10H,(H,18,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWJYEMKNGMDSS-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320210 | |
| Record name | 2-[(E)-2-(4-bromophenyl)ethenyl]-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
743477-64-7 | |
| Record name | 2-[(E)-2-(4-bromophenyl)ethenyl]-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-hydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721801.png)
![3,5-dibromo-4-hydroxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3721806.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B3721820.png)
![N-[1-({2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazino}carbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3721825.png)

![5,5-dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B3721845.png)


![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3721860.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B3721863.png)
![2-({[1-(1-adamantyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721871.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721875.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3721879.png)